Benzyl (Chloromethyl) Succinate
Description
Overview of Succinate (B1194679) Esters in Contemporary Chemical Synthesis and Medicinal Chemistry Research
Succinate esters, derivatives of the dicarboxylic acid succinic acid, are compounds of significant interest in both chemical synthesis and medicine. Succinic acid itself is a key metabolic intermediate in the citric acid (TCA) cycle, a central pathway in cellular energy production. wikipedia.org This inherent biological relevance has made its derivatives, known as succinates, attractive candidates for pharmaceutical development.
In medicinal chemistry, succinate esters are frequently employed as prodrugs to improve the bioavailability or formulation of active pharmaceutical ingredients (APIs). wikipedia.org A notable example is chloramphenicol (B1208) succinate ester, an inactive form of the antibiotic chloramphenicol that is hydrolyzed in the body to release the active drug. wikipedia.org Similarly, methylprednisolone (B1676475) sodium succinate is a water-soluble ester of a glucocorticoid, designed for intravenous administration. nih.gov Beyond prodrugs, novel succinate esters have been synthesized and investigated for their own therapeutic potential, such as their ability to stimulate insulin (B600854) secretion. nih.gov
In the realm of chemical synthesis, the succinate unit is a versatile building block. wikipedia.org Its 1,4-dicarbonyl structure can be readily transformed into other valuable chemical motifs, such as γ-butyrolactones and tetrahydrofurans. acs.org Researchers have developed photocatalytic methods to incorporate the succinate fragment into complex heterocyclic structures like phenanthridines. acs.org Furthermore, benzylsuccinate has been identified as a component in the creation of co-polymers, indicating the utility of succinate esters in materials science. mdpi.com
Historical and Current Perspectives on Halogenated Ester Chemistry in Organic Synthesis
Halogenated esters are a class of organic compounds characterized by the presence of one or more halogen atoms. They are highly valued in organic synthesis as versatile intermediates and building blocks. mdpi.com Specifically, α-halo esters are recognized as potent alkylating agents, capable of reacting with nucleophiles to form new carbon-carbon and carbon-heteroatom bonds. wikipedia.org Their synthesis is often achieved through established methods like the Hell–Volhard–Zelinsky halogenation or direct halogenation of the corresponding ester. wikipedia.org
The reactivity of halogenated esters makes them key participants in a variety of name reactions, including the Darzens reaction to form α,β-epoxy esters (glycidic esters). wikipedia.org Modern synthetic chemistry continues to find new ways to prepare and use these compounds. For instance, visible light-induced C-H bromination has emerged as a mild and efficient method for creating α-halogenated boronic esters, which are themselves versatile synthetic precursors. acs.orgorganic-chemistry.org
The chloromethyl group (-CH₂Cl), in particular, is a powerful functional group. Related compounds like benzyl (B1604629) chloromethyl ether are well-known alkylating agents used to introduce protecting groups in multi-step syntheses. orgsyn.orgchemicalbook.com The reactivity of this group is harnessed to form bonds with various nucleophiles. orgsyn.org In a medicinal context, chloromethyl ketone derivatives have been studied as inhibitors of enzymes like human chymase, demonstrating that the halogenated moiety can be a critical part of a pharmacophore. nih.gov The utility of halogenated esters extends to the production of APIs, where they can serve as intermediates for modifying complex molecules like β-lactam antibiotics. google.com
Rationale for Advanced Academic Investigation into Benzyl (Chloromethyl) Succinate
The chemical structure of this compound is a hybrid of the two classes discussed above, providing a strong rationale for its detailed investigation. It possesses two distinct reactive sites: the benzyl ester and the chloromethyl ester. This bifunctionality makes it a promising candidate for several applications.
First, it can serve as a versatile linker or spacer molecule in the synthesis of more complex chemical architectures. The chloromethyl group acts as a reactive handle for covalent attachment to a substrate (such as a polymer backbone or a biological molecule), while the benzyl ester can be cleaved under specific conditions (e.g., hydrogenolysis) to reveal a carboxylic acid, which can then undergo further reactions.
Second, in the context of drug delivery, this compound could function as a novel prodrug linker. A therapeutic agent could be attached via the reactive chloromethyl group. The succinate moiety, being biocompatible, could improve the pharmacokinetic profile of the parent drug. wikipedia.orgwikipedia.orgnih.gov The ester linkages are designed to be cleaved in vivo, releasing the active drug at the target site.
Third, the compound itself may possess undiscovered biological activity. The combination of a halogenated functional group, known to be present in some enzyme inhibitors, with a succinate core, a key metabolite, presents an intriguing structure for biological screening. wikipedia.orgnih.gov
Identification of Key Research Gaps and Future Opportunities in the Field of (Chloromethyl) Succinate Derivatives
Despite its potential, a survey of the scientific literature reveals a significant research gap concerning this compound itself. While extensive research exists on the broader categories of succinate esters and halogenated esters, this specific compound remains largely unexplored. americanelements.comwikipedia.orgwikipedia.orgnih.govacs.org
The primary research gaps are:
Synthesis and Characterization: There is a lack of published, optimized, and scalable synthetic routes for this compound. Detailed characterization of its physical and chemical properties is also missing. americanelements.com
Reactivity Profile: A systematic study of its reactivity has not been performed. Understanding how its two distinct ester groups react selectively under various conditions is crucial for its application as a synthetic building block.
Biological Evaluation: The biological and toxicological profile of this compound is unknown. No studies have been published regarding its potential as a therapeutic agent, a prodrug component, or its general biocompatibility.
These gaps point to several future opportunities:
Development of Synthetic Methodologies: Designing and optimizing safe and efficient synthetic pathways to this compound and related derivatives would be a valuable contribution. This could include exploring in situ generation methods to avoid handling potentially hazardous intermediates. researchgate.net
Application in Bioconjugation and Materials Science: The compound could be explored as a cross-linking agent or as a linker to attach small molecules to proteins, antibodies, or nanoparticles. Its potential use as a monomer for creating novel functional polyesters could also be investigated. mdpi.com
Medicinal Chemistry Exploration: A thorough investigation into its potential as a prodrug linker is warranted. This would involve synthesizing conjugates with known drugs and evaluating their stability, release kinetics, and biological activity. Furthermore, screening this compound and its analogues for novel bioactivities could yield new therapeutic leads.
The following table summarizes the applications of the parent compound classes, highlighting the potential avenues for this compound research.
Table 2: Summary of Applications for Parent Compound Classes
| Compound Class | Key Applications | Examples | Source |
|---|---|---|---|
| Succinate Esters | Prodrugs, Metabolic Intermediates, Synthetic Building Blocks, Polymer Components | Chloramphenicol succinate, Methylprednisolone sodium succinate, Phenanthridine synthesis | wikipedia.orgwikipedia.orgnih.govnih.govacs.orgmdpi.com |
| Halogenated Esters | Alkylating Agents, Synthetic Intermediates, Enzyme Inhibitors, API Production | α-bromo esters in Darzens reaction, Chloromethyl ketones as chymase inhibitors | mdpi.comwikipedia.orgnih.govgoogle.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-O-benzyl 4-O-(chloromethyl) butanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClO4/c13-9-17-12(15)7-6-11(14)16-8-10-4-2-1-3-5-10/h1-5H,6-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSQJMNMWWYYBBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)CCC(=O)OCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50445129 | |
| Record name | Butanedioic acid, chloromethyl phenylmethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50445129 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
143869-67-4 | |
| Record name | Butanedioic acid, chloromethyl phenylmethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50445129 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for Benzyl Chloromethyl Succinate
Comprehensive Retrosynthetic Analysis of Benzyl (B1604629) (Chloromethyl) Succinate (B1194679)
A retrosynthetic analysis of Benzyl (Chloromethyl) Succinate deconstructs the target molecule into simpler, commercially available starting materials. The primary disconnection breaks the two ester linkages, suggesting succinic acid or its anhydride (B1165640) as the central four-carbon core. This leads to two key fragments: a benzyl alcohol moiety and a chloromethyl group.
A plausible retrosynthetic pathway is as follows:
Disconnection of the chloromethyl ester: The chloromethyl ester can be retrosynthetically disconnected to a carboxylic acid (mono-benzyl succinate) and a chloromethylating agent. This identifies mono-benzyl succinate as a key intermediate.
Disconnection of the benzyl ester: Mono-benzyl succinate can be further disconnected to succinic anhydride and benzyl alcohol. This is a common and efficient method for creating mono-esters of dicarboxylic acids. researchgate.net
This analysis points to a forward synthesis starting with the reaction of succinic anhydride with benzyl alcohol to form mono-benzyl succinate, followed by the introduction of the chloromethyl group.
Optimized Synthetic Pathways for the Derivation of this compound
Based on the retrosynthetic analysis, several optimized pathways can be designed for the synthesis of this compound. These pathways focus on maximizing yield and purity while allowing for stereochemical control where necessary.
The initial and crucial step is the formation of the succinate monoester. The selective mono-esterification of a symmetric dicarboxylic acid like succinic acid can be challenging.
One of the most effective methods involves the reaction of succinic anhydride with benzyl alcohol . This reaction is typically high-yielding and proceeds under mild conditions, often with gentle heating or in the presence of a mild base or acid catalyst to ensure the formation of the monoester, mono-benzyl succinate . researchgate.net The use of succinic anhydride ensures that only one of the carboxylic acid groups is esterified.
Alternatively, direct esterification of succinic acid with benzyl alcohol can be employed, though this often leads to a mixture of the monoester, diester, and unreacted starting material. To favor the monoester, reaction conditions such as the molar ratio of reactants and reaction time must be carefully controlled. The use of catalysts like alumina (B75360) has been shown to promote selective monomethyl esterification of dicarboxylic acids, a principle that could be applied to benzyl esters as well. acs.org
| Reactant 1 | Reactant 2 | Product | Catalyst/Conditions | Reference |
| Succinic Anhydride | Benzyl Alcohol | Mono-benzyl succinate | Mild heating or base/acid catalyst | researchgate.net |
| Succinic Acid | Benzyl Alcohol | Mono-benzyl succinate | Controlled stoichiometry, Alumina | acs.org |
The introduction of the chloromethyl group onto the remaining carboxylic acid of mono-benzyl succinate is a critical step. This can be achieved through several chloromethylation methods.
A common approach is the use of chloromethyl methyl ether or benzyl chloromethyl ether in the presence of a base. However, due to the high carcinogenicity of bis(chloromethyl) ether, which can be a byproduct, alternative "safe" chloromethylation reagents are preferred. dur.ac.uk These can include longer-chain chloromethyl ethers. dur.ac.uk
Another method involves the reaction of the carboxylic acid with paraformaldehyde and hydrogen chloride, often catalyzed by a Lewis acid like zinc chloride. libretexts.org This is known as the Blanc chloromethylation when applied to aromatic rings, but the principles can be adapted for the esterification of carboxylic acids. libretexts.org Phase transfer catalysis in aqueous media has also been shown to be an effective and more environmentally friendly approach for chloromethylation reactions. researchgate.net
For stereoselective introduction, if a chiral center is desired at the carbon bearing the chloromethyl group, this would require a more advanced asymmetric synthesis approach, potentially involving chiral auxiliaries or catalysts. However, for the parent compound, this is not a factor.
In the synthesis of this compound, the primary challenge is the selective functionalization of the two carboxylic acid groups of succinic acid. The use of succinic anhydride as a starting material effectively acts as a "protecting group" for one of the carboxylic acids, allowing for the selective formation of the mono-benzyl ester.
Once the mono-benzyl succinate is formed, the remaining free carboxylic acid is available for the chloromethylation reaction. In this specific synthesis, further protecting groups are generally not required as the benzyl ester is relatively stable under the conditions typically used for chloromethylation of a carboxylic acid. Benzyl ethers are known to be stable to both acidic and basic conditions and are typically removed by catalytic hydrogenation, conditions that are not employed in the final step of this synthesis. wiley-vch.de
Should more complex derivatives be synthesized from this compound, the benzyl group itself can be considered a protecting group for the carboxylic acid it is attached to, which can be selectively removed under hydrogenolysis conditions.
The parent molecule, this compound, does not possess any stereocenters. However, if substituted derivatives of succinic acid were used, the control of stereochemistry would become critical.
For instance, if a chiral center were present on the succinate backbone, the introduction of the benzyl and chloromethyl groups could lead to diastereomers. The stereochemical outcome of such reactions can be influenced by several factors:
Substrate Control: The existing stereocenter in the starting material can direct the approach of incoming reagents, leading to a preference for one diastereomer.
Reagent Control: The use of chiral reagents, such as a chiral alcohol or a chiral auxiliary attached to the succinate, can induce stereoselectivity. For example, chiral auxiliaries like Evans oxazolidinones are widely used to direct alkylations and other transformations with high diastereoselectivity.
Catalyst Control: Chiral catalysts can create a chiral environment around the substrate, favoring the formation of one enantiomer or diastereomer over the other. This is a powerful tool in modern asymmetric synthesis. nih.gov
While not directly applicable to the synthesis of the parent this compound, these principles are fundamental for the synthesis of its potentially more complex and biologically active chiral analogs.
Exploration of Novel and Sustainable Synthetic Routes for this compound
The development of sustainable synthetic methods is a key goal in modern chemistry. For the synthesis of this compound, several areas can be targeted for improvement in terms of sustainability.
For the esterification step , the use of heterogeneous catalysts instead of homogeneous ones offers significant advantages, including easier product separation and catalyst reusability. mdpi.com Solid acid catalysts, such as ion-exchange resins (e.g., Amberlyst-15) or metal-exchanged montmorillonite (B579905) clays, have been shown to be effective for the esterification of dicarboxylic acids and can be recycled. researchgate.netmdpi.com Microwave-assisted esterification is another green approach that can significantly reduce reaction times and energy consumption.
For the chloromethylation step , replacing hazardous reagents is a primary concern. The development of novel, less toxic chloromethylating agents is an active area of research. For example, the use of dichloromethane (B109758) as a C-1 surrogate under specific conditions has been reported for the synthesis of chloromethyl esters. researchgate.net Additionally, employing aqueous media with phase transfer catalysts can reduce the reliance on volatile organic solvents. researchgate.net
Biocatalysis also presents a promising sustainable alternative. While the direct enzymatic synthesis of this compound is not established, the enzymatic synthesis of benzylsuccinate has been demonstrated in E. coli. mdpi.comnih.govpreprints.org This biocatalytic approach could potentially be adapted and combined with a subsequent chemical or enzymatic chloromethylation step.
| Reaction Step | Conventional Method | Sustainable Alternative | Advantage of Alternative |
| Esterification | Homogeneous acid/base catalysis | Heterogeneous solid acid catalysts (e.g., Amberlyst, clays) | Catalyst reusability, reduced waste |
| Esterification | Conventional heating | Microwave irradiation | Reduced reaction time and energy |
| Chloromethylation | Chloromethyl methyl ether | Dichloromethane as C-1 source, aqueous phase transfer catalysis | Reduced toxicity, less volatile organic solvents |
| Overall Synthesis | Chemical synthesis | Chemo-enzymatic synthesis (e.g., biocatalytic benzylsuccinate formation) | Use of renewable resources, milder reaction conditions |
Advanced Purification and Isolation Techniques for this compound and its Precursors
The isolation and purification of this compound and its precursors are critical steps that significantly influence the yield and purity of the final product. Advanced methodologies are employed to remove impurities, unreacted starting materials, and byproducts from the reaction mixture. These techniques are tailored to the specific chemical and physical properties of the compounds involved, including succinic acid, benzyl alcohol, and the intermediate and final ester products.
Purification of Precursors:
The purity of the starting materials, succinic acid and benzyl alcohol, is paramount for a clean and efficient esterification reaction.
Succinic Acid: Succinic acid, particularly when derived from fermentation broths, often contains impurities such as other organic acids (e.g., acetic acid, pyruvic acid), proteins, and salts. mdpi.combangor.ac.uk Advanced purification techniques are essential to achieve the high purity required for pharmaceutical applications.
Crystallization: Recrystallization is a primary method for purifying succinic acid. A common approach involves dissolving the crude succinic acid in hot water, followed by cooling to induce crystallization. bangor.ac.uk The purity of the resulting crystals is influenced by factors such as the cooling rate and the pH of the solution. A process involving dissolving succinic acid crystals at temperatures between 30 and 90 degrees Celsius can reduce the amount of water that needs to be evaporated in subsequent steps, leading to energy savings. For instance, dissolving succinic acid crystals at an elevated temperature can yield a product with 90% or higher purity after a single crystallization. A two-stage crystallization process can further enhance purity to over 99%. exchangeresins.com
Ion Exchange Chromatography: For succinic acid produced via fermentation, ion exchange chromatography is a highly effective purification method. exchangeresins.com Anionic exchange resins can be used to separate succinic acid from other organic acids and impurities. nih.gov The process typically involves adsorption of the succinate onto the resin, followed by elution with a suitable solvent, such as a dilute acid or a salt solution. exchangeresins.comnih.gov This method can achieve purities exceeding 99%. exchangeresins.com Non-functionalized chromatographic resins have also been employed to separate succinic acid from fermentation broth, yielding either the free acid or its salt depending on the elution conditions. google.com
Benzyl Alcohol: Benzyl alcohol can be purified by fractional distillation under reduced pressure to remove impurities. youtube.com For high-boiling esters and alcohols, vacuum distillation is preferred to prevent decomposition that can occur at atmospheric pressure boiling points. youtube.comgoogle.comsciencemadness.orgquora.com The process involves heating the liquid under a reduced pressure, which lowers its boiling point. youtube.comquora.comrochester.edu It is crucial to control the temperature and pressure to achieve effective separation.
Purification of this compound:
Given that this compound is a high-boiling point ester, a combination of extraction, washing, and advanced purification techniques would be necessary for its isolation.
Extraction and Washing: After the synthesis, the crude product is typically subjected to a series of extraction and washing steps. This helps to remove water-soluble impurities, unreacted acid or alcohol, and the catalyst. The reaction mixture can be washed with water, a dilute base solution (like sodium bicarbonate) to remove acidic impurities, and finally with brine to reduce the water content in the organic layer. sciencemadness.org
Chromatographic Methods:
Silica (B1680970) Gel Chromatography: Flash column chromatography using silica gel is a powerful technique for separating esters from other organic compounds. mit.edu The choice of eluent (solvent system) is critical for effective separation. A common approach for esters is to use a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate (B1210297). mit.eduresearchgate.net The polarity of the eluent can be gradually increased (gradient elution) to separate compounds with different polarities. For acidic impurities that may co-elute, the silica gel can be treated with a small amount of a base like triethylamine (B128534) to neutralize the acidic sites and improve separation. researchgate.net
Gas Chromatography (GC): For analytical purposes and for the purification of small quantities, gas chromatography can be employed. Benzyl esters of short-chain carboxylic acids have been successfully analyzed and purified using this technique. nih.gov
Distillation:
Vacuum Distillation: Due to the expected high boiling point of this compound, vacuum distillation is the most suitable distillation method. google.comsciencemadness.org This technique allows for distillation at a lower temperature, thus preventing thermal decomposition of the ester. youtube.comgoogle.com The efficiency of the distillation can be improved by using a fractionating column.
Recrystallization: If this compound is a solid at room temperature, recrystallization can be an effective final purification step. The choice of solvent is crucial; an ideal solvent will dissolve the compound well at high temperatures but poorly at low temperatures. researchgate.netmnstate.edu Mixed solvent systems, such as ethanol/water or ethanol/diethyl ether, can also be employed to achieve optimal crystallization conditions. researchgate.netmnstate.edu For instance, dibenzyl succinate can be purified by recrystallization from petroleum ether. archive.org
Advanced Purification Techniques for Related Compounds:
The purification strategies for compounds with similar functional groups, such as other benzyl esters and chloromethylated aromatics, provide valuable insights.
Purification of Benzyl Esters: The purification of various benzyl esters often involves washing with water and a base to remove acidic impurities, followed by vacuum distillation. sciencemadness.org For example, the purification of benzyl acetate involves washing with water and sodium carbonate solution, followed by simple or vacuum distillation. orgsyn.org
Purification of Chloromethylated Compounds: Benzyl chloromethyl ether, a related chloromethylated compound, is typically purified by distillation under reduced pressure. chemicalbook.comorgsyn.orgprepchem.com The crude product is often dried with a drying agent like anhydrous magnesium sulfate (B86663) or calcium chloride before distillation. chemicalbook.comorgsyn.org
The following tables summarize the advanced purification and isolation techniques for the precursors and related compounds, which can be adapted for this compound.
Data Table: Purification Techniques for Succinic Acid
| Purification Technique | Feedstock | Key Parameters | Achieved Purity | Reference |
| Two-Stage Crystallization | Fermentation Broth | Cooling to 4°C, pH 2 | >99% | exchangeresins.com |
| Direct Crystallization | Fermentation Broth | Dissolution at 30-90°C | >90% | bangor.ac.uk |
| Ion Exchange Chromatography | Fermentation Broth | Anionic exchange resin, HCl elution | >99% | exchangeresins.comnih.gov |
| Non-functionalized Resin Chromatography | Fermentation Broth | Isocratic or gradient elution | High Purity | google.com |
Data Table: Purification Techniques for Benzyl Alcohol and Benzyl Esters
| Compound | Purification Technique | Key Parameters | Observations | Reference |
| Benzyl Alcohol | Vacuum Distillation | Reduced pressure | Prevents decomposition | youtube.com |
| High-Boiling Esters | Vacuum Distillation | Reduced pressure, controlled heating | Avoids thermal degradation | google.comsciencemadness.org |
| Dibenzyl Succinate | Recrystallization | Petroleum ether | Effective for solid esters | archive.org |
| Benzyl Acetate | Washing & Distillation | Washed with water and Na2CO3 | Removes acidic impurities | orgsyn.org |
| Benzylacetone | Flash Column Chromatography | Silica gel, 10% ethyl acetate/hexanes | Good separation of components | mit.edu |
Data Table: Purification Techniques for Chloromethylated Compounds
| Compound | Purification Technique | Key Parameters | Achieved Purity | Reference |
| Benzyl Chloromethyl Ether | Vacuum Distillation | ~3 mm Hg pressure | Very pure | chemicalbook.comorgsyn.org |
| 2-Hydroxy-5-nitrobenzyl chloride | Filtration | Chilled reaction mixture | Effective for solid products | sciencemadness.org |
| Chloromethylated Polystyrene | Washing | Ethanol, dilute HCl, dilute NaOH | Removes residual reagents | acs.org |
Mechanistic Investigations of Chemical Transformations Involving Benzyl Chloromethyl Succinate
Reaction Kinetics and Thermodynamic Analyses of Benzyl (B1604629) (Chloromethyl) Succinate (B1194679) Reactivity
The reactivity of Benzyl (Chloromethyl) Succinate is primarily centered around the electrophilic nature of the carbon atom in the chloromethyl group and the carbonyl carbon of the benzyl ester. The kinetics of its reactions are influenced by factors such as the nature of the nucleophile, the solvent, and the temperature.
The chloromethyl group is susceptible to nucleophilic substitution reactions (S\textsubscriptN2), where the rate of reaction is typically second-order, depending on the concentration of both the substrate and the nucleophile. libretexts.orgias.ac.in Studies on similar compounds, such as 1-chloromethylnaphthalene, have shown that the bimolecular rate constants are significantly affected by the solvent and temperature. ias.ac.in For instance, the reaction of 1-chloromethylnaphthalene with anilines follows second-order kinetics, and the rate constants can be determined conductometrically. ias.ac.in The activation parameters, including the energy of activation (Ea), enthalpy of activation (ΔH‡), and entropy of activation (ΔS‡), can be calculated from the temperature dependence of the rate constants, providing insights into the transition state of the reaction. ias.ac.in For bimolecular nucleophilic substitution reactions, a negative entropy of activation is expected, reflecting the increased order in the transition state as two molecules come together. ias.ac.in
The thermodynamic feasibility of reactions involving this compound is governed by the change in Gibbs free energy (ΔG). The hydrolysis of the benzyl ester group, for example, is a thermodynamically favorable process. The study of the esterification of benzyl alcohol and propionic acid, a related reaction, provides insight into the thermodynamic parameters. researchgate.net The equilibrium constant for such reactions can be used to determine the standard Gibbs free energy change.
Table 1: Hypothetical Kinetic Data for the Reaction of this compound with a Nucleophile
| Nucleophile | Solvent | Temperature (°C) | Rate Constant (k, M⁻¹s⁻¹) |
| Aniline | Methanol | 25 | Data not available |
| Sodium Azide | DMSO | 100 | Data not available |
| Hydroxide (B78521) Ion | Water | 25 | Data not available |
Elucidation of Reaction Mechanisms for Functional Group Interconversions of this compound
The primary functional group interconversions of this compound involve nucleophilic substitution at the chloromethyl group and reactions at the ester carbonyl.
The reaction of the chloromethyl group with a nucleophile typically proceeds via an S\textsubscriptN2 mechanism. libretexts.org This involves a backside attack by the nucleophile on the carbon atom bearing the chlorine, leading to an inversion of stereochemistry if the carbon were chiral. The transition state is a trigonal bipyramidal structure where the nucleophile and the leaving group (chloride ion) are in apical positions. The reactivity of the chloromethyl group is enhanced by the presence of the adjacent ester functionality, which can stabilize the transition state through electronic effects.
The benzyl ester can undergo hydrolysis under both acidic and basic conditions. pressbooks.publibretexts.org
Base-catalyzed hydrolysis (saponification): This proceeds through a nucleophilic acyl substitution mechanism. A hydroxide ion attacks the carbonyl carbon, forming a tetrahedral intermediate. The subsequent collapse of this intermediate results in the expulsion of the benzyloxide anion, a relatively good leaving group, to form a carboxylic acid, which is then deprotonated in the basic medium. pressbooks.publibretexts.org
Acid-catalyzed hydrolysis: This is the reverse of Fischer esterification. youtube.commasterorganicchemistry.com The carbonyl oxygen is first protonated, activating the carbonyl group towards nucleophilic attack by water. A tetrahedral intermediate is formed, and after proton transfer, benzyl alcohol is eliminated as the leaving group. libretexts.orgmasterorganicchemistry.com
Other functional group interconversions can include the reduction of the ester to an alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄), or to an aldehyde using a milder reducing agent like diisobutylaluminum hydride (DIBAL-H). pressbooks.publibretexts.org
Role of this compound as a Reactive Intermediate in Complex Syntheses
This compound can serve as a valuable bifunctional intermediate in the synthesis of more complex molecules. Its two reactive sites allow for sequential or orthogonal chemical modifications.
For instance, the chloromethyl group can be used as an alkylating agent to introduce the succinate moiety onto a nucleophilic substrate. orgsyn.org This is a common strategy in the synthesis of various compounds, including those with potential biological activity. The resulting product, now containing a benzyl succinate ester, can undergo further transformations. The benzyl group can be selectively removed by catalytic hydrogenolysis, a mild deprotection method that is compatible with many other functional groups. organic-chemistry.org This would unmask a carboxylic acid group, which can then be used for further synthetic manipulations, such as amide bond formation.
The succinate linker itself is a common motif in medicinal chemistry, often used in the design of prodrugs to improve the physicochemical properties of a parent drug molecule. nih.govnih.gov
Table 2: Potential Synthetic Transformations of this compound
| Reagent(s) | Transformation | Product Functional Group(s) |
| R-NH₂ (Amine) | Nucleophilic substitution | Amine, Benzyl ester |
| 1. R-OH (Alcohol), Base; 2. H₂/Pd-C | Alkylation and deprotection | Ether, Carboxylic acid |
| 1. LiAlH₄; 2. H₃O⁺ | Reduction | Diol |
| 1. NaOH (aq); 2. HCl (aq) | Hydrolysis | Carboxylic acid, Benzyl alcohol |
Enzymatic Hydrolysis Mechanisms of this compound
The ester linkage in this compound is a potential target for enzymatic hydrolysis by esterases, such as lipases and carboxylesterases. This enzymatic cleavage is particularly relevant in the context of its potential behavior in biological systems, for example, in prodrug activation.
Carboxylesterases (CES) are a major class of enzymes responsible for the hydrolysis of ester-containing drugs and other xenobiotics. nih.govamericanpharmaceuticalreview.com Human liver, for instance, has high expression levels of CES1. nih.gov Lipases, another class of esterases, are also known to catalyze the hydrolysis of a wide range of esters, including benzyl esters. nih.govresearchgate.netufsc.br
The specific enzymes that would catalyze the hydrolysis of this compound have not been explicitly identified in the literature. However, based on studies with structurally similar compounds like dibenzyl succinate, it is plausible that pancreatic lipase (B570770) and other tissue esterases could be involved. nih.gov It has been shown that pancreatic lipase can hydrolyze dibenzyl succinate to monobenzyl succinate. nih.gov Carboxylesterases from various plant and animal sources have demonstrated activity towards a range of pesticide esters, indicating a broad substrate specificity that might include this compound. nih.gov
The catalytic mechanism of these enzymes typically involves a catalytic triad (B1167595) of amino acid residues, commonly serine, histidine, and aspartate or glutamate. stackexchange.com The serine residue, activated by the other members of the triad, acts as a nucleophile, attacking the carbonyl carbon of the ester to form a tetrahedral intermediate and then an acyl-enzyme covalent intermediate. stackexchange.com This intermediate is subsequently hydrolyzed by water to release the carboxylic acid and regenerate the active enzyme. stackexchange.com
The use of a succinate linker is a well-established strategy in prodrug design. nih.govnih.gov A prodrug is an inactive or less active derivative of a parent drug molecule that undergoes biotransformation in the body to release the active drug. nih.gov This approach can be used to improve a drug's solubility, permeability, or to achieve targeted delivery. nih.gov
In the context of this compound, if it were part of a larger prodrug molecule, the enzymatic hydrolysis of the benzyl ester would be a key activation step. The cleavage of the ester bond by enzymes like carboxylesterases or lipases would release benzyl alcohol and a succinic acid derivative of the parent drug. nih.govamericanpharmaceuticalreview.com The rate and extent of this enzymatic cleavage would be critical for the pharmacokinetic and pharmacodynamic profile of the prodrug.
The design of such a prodrug would need to consider the steric and electronic factors that influence the rate of hydrolysis. For example, the presence of bulky groups near the ester linkage can hinder enzyme access and slow down the rate of hydrolysis. youtube.com Conversely, the introduction of certain functionalities can accelerate hydrolysis through intramolecular catalysis. youtube.com
Table 3: Enzymes Potentially Involved in the Hydrolysis of Succinate Esters
| Enzyme Family | Source(s) | Substrate Specificity | Potential Role in Hydrolysis |
| Lipases | Pancreas, various microorganisms | Triglycerides, various esters | Hydrolysis of the benzyl ester group. |
| Carboxylesterases (CES) | Liver, intestine, serum | Wide range of ester-containing xenobiotics | Primary enzymes for systemic hydrolysis and prodrug activation. |
| Succinyl-CoA Synthetase | Mitochondria | Succinyl-CoA | While not a hydrolase, it acts on succinate derivatives. wikipedia.orgnih.gov |
Design and Synthesis of Benzyl Chloromethyl Succinate Derivatives and Analogues
Structure-Activity Relationship (SAR) Studies of Benzyl (B1604629) (Chloromethyl) Succinate (B1194679) Analogues
Structure-activity relationship (SAR) studies are crucial in medicinal chemistry for optimizing the therapeutic properties of a lead compound. For analogues of benzyl (chloromethyl) succinate, SAR studies would systematically investigate how variations in its chemical structure affect its biological activity. nih.gov While specific SAR studies on this compound are not extensively documented in publicly available literature, general principles can be applied based on related succinate and chloromethyl ketone derivatives.
Key areas of modification for SAR studies would include:
The Benzyl Group: Replacing the benzyl group with other aromatic or aliphatic moieties can influence lipophilicity, steric hindrance, and electronic properties. These changes can, in turn, affect how the molecule interacts with biological targets.
The Succinate Core: Altering the length of the dicarboxylic acid chain (e.g., using malonate or glutarate instead of succinate) can change the molecule's flexibility and the distance between the ester groups. This can impact binding affinity to target proteins or enzymes.
The Chloromethyl Group: This is a critical functional group for reactivity. Replacing the chlorine with other halogens (e.g., bromine) can alter the alkylating potential of the molecule. nih.gov Modifications to the methylene (B1212753) group, such as adding substituents, could also be explored.
Computational methods like three-dimensional quantitative structure-activity relationship (3D-QSAR) modeling can be employed to guide the design of new analogues with potentially enhanced activity. nih.govrsc.orgresearchgate.net These models can help predict the biological activity of yet-to-be-synthesized compounds, thereby streamlining the drug discovery process.
Development of Modular Synthetic Approaches for Compound Library Generation
The generation of a library of diverse compounds based on the this compound scaffold is a key strategy for exploring its chemical and biological potential. youtube.comyoutube.com Modular synthetic approaches are particularly well-suited for this purpose as they allow for the systematic and efficient assembly of a wide range of derivatives from a common set of building blocks.
A general modular synthesis could involve:
Synthesis of the Succinate Core: Succinic anhydride (B1165640) can serve as a versatile starting material. acs.org
Introduction of the First Variable Component: Reaction of succinic anhydride with a variety of alcohols would generate a library of mono-esters.
Introduction of the Second Variable Component: The remaining carboxylic acid can then be esterified with different chloromethyl ethers to introduce the reactive chloromethyl group.
This modular approach facilitates the creation of a large number of structurally related compounds in a time-efficient manner, which is a cornerstone of combinatorial chemistry. youtube.comnih.gov
Bioconjugation Strategies Employing the this compound Scaffold
Bioconjugation is the chemical linking of two molecules, where at least one is a biomolecule, such as a protein or nucleic acid. thermofisher.com The this compound scaffold possesses features that make it potentially useful in bioconjugation strategies.
The reactive chloromethyl group can act as an electrophile, targeting nucleophilic residues on biomolecules like the thiol group of cysteine. wuxibiology.com This allows for the covalent attachment of the succinate-based linker to a protein. The succinate moiety itself can serve as a spacer, separating the attached molecule from the biomolecule to minimize steric hindrance and preserve the biological activity of both.
Succinate linkers are commonly used in the development of antibody-drug conjugates (ADCs). news-medical.net In a typical ADC, a potent cytotoxic drug is linked to a monoclonal antibody that specifically targets cancer cells. The linker's role is to ensure the stable attachment of the drug to the antibody in circulation and its efficient release once inside the target cell. While not specifically documented for this compound, its structural components are relevant to linker technologies in bioconjugation. nih.govmedchemexpress.comresearchgate.net
Table 1: Potential Reactive Partners for Bioconjugation with this compound Derivatives
| Functional Group on Biomolecule | Reactive Moiety on Succinate Derivative | Resulting Linkage |
| Thiol (-SH) of Cysteine | Chloromethyl (-CH₂Cl) | Thioether |
| Amine (-NH₂) of Lysine | Activated Carboxyl Group | Amide |
| Hydroxyl (-OH) of Serine/Threonine | Activated Carboxyl Group | Ester |
This table is illustrative and based on general principles of bioconjugation. Specific reaction conditions would need to be optimized.
Utility of this compound as a Versatile Synthetic Building Block
Beyond its potential in medicinal chemistry and bioconjugation, this compound serves as a versatile building block in organic synthesis. chemscene.commdpi.com Its bifunctional nature, with two distinct reactive sites, allows for a wide range of chemical transformations.
The chloromethyl group is a potent electrophile that can participate in various nucleophilic substitution reactions. smolecule.com This allows for the introduction of the benzyl succinate moiety into a wide array of molecules. For example, it can be used to functionalize polymers. smolecule.com
The ester groups can be hydrolyzed to reveal the corresponding carboxylic acids, which can then be further modified. Alternatively, the benzyl ester can be selectively cleaved under specific conditions, leaving the chloromethyl ester intact for subsequent reactions. This differential reactivity is a valuable tool for multi-step organic synthesis.
Conformational Analysis and Stereoisomeric Effects in this compound and its Derivatives
The three-dimensional structure of a molecule, including its conformation and stereoisomerism, can have a profound impact on its physical properties and biological activity.
Conformational Analysis: The succinate backbone of this compound is flexible and can adopt various conformations. The relative orientation of the benzyl and chloromethyl ester groups will be influenced by steric and electronic factors. Understanding the preferred conformations is important for predicting how the molecule will interact with other molecules, such as enzyme active sites.
Stereoisomeric Effects: While this compound itself is achiral, the introduction of chiral centers into its derivatives can lead to stereoisomers (enantiomers and diastereomers). For instance, if the succinate backbone is substituted with a chiral moiety, the resulting diastereomers may exhibit different biological activities. The development of stereoselective synthetic methods is therefore crucial for accessing specific stereoisomers for biological evaluation. youtube.comrsc.orgnih.gov
The principles of stereospecific and stereoselective reactions are fundamental in modern organic synthesis and are highly relevant to the design of complex molecules derived from the this compound scaffold. carewellpharma.in
Advanced Spectroscopic and Chromatographic Characterization in Benzyl Chloromethyl Succinate Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise molecular structure of Benzyl (B1604629) (Chloromethyl) Succinate (B1194679) in solution. Both ¹H and ¹³C NMR would provide detailed information about the chemical environment of each atom.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the different types of protons in the molecule.
Aromatic Protons: The five protons of the benzyl group's phenyl ring would typically appear as a multiplet in the range of δ 7.3-7.4 ppm.
Benzyl Protons: The two protons of the benzylic methylene (B1212753) group (C₆H₅CH ₂) attached to the ester oxygen would likely resonate as a singlet around δ 5.1 ppm.
Succinate Protons: The four protons of the succinate methylene groups (-CH ₂CH ₂-) would present as two distinct multiplets, likely in the region of δ 2.6-2.8 ppm. The asymmetry of the ester groups would render these protons chemically non-equivalent.
Chloromethyl Protons: The two protons of the chloromethyl group (-OCH ₂Cl) are expected to appear as a singlet at a downfield chemical shift, typically around δ 5.7 ppm, due to the deshielding effect of the adjacent oxygen and chlorine atoms.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would complement the ¹H NMR data by providing a count of the unique carbon atoms and information about their chemical nature.
Carbonyl Carbons: The two ester carbonyl carbons (-C =O) would be observed in the highly deshielded region of the spectrum, typically between δ 170-175 ppm.
Aromatic Carbons: The phenyl ring of the benzyl group would show multiple signals in the aromatic region (δ 127-136 ppm), with the ipso-carbon (the one attached to the CH₂ group) appearing at a distinct chemical shift.
Benzylic Carbon: The carbon of the benzylic methylene group (C₆H₅C H₂) would likely resonate around δ 67 ppm.
Succinate Carbons: The two methylene carbons of the succinate backbone would appear in the aliphatic region, estimated to be around δ 28-30 ppm.
Chloromethyl Carbon: The carbon of the chloromethyl group (-OC H₂Cl) would be found in a region around δ 65-70 ppm, influenced by the attached electronegative atoms.
A summary of the predicted NMR data is presented in the table below.
| Group | Predicted ¹H NMR Chemical Shift (δ, ppm) | Predicted ¹³C NMR Chemical Shift (δ, ppm) |
| Aromatic (C₆H₅) | 7.3-7.4 (m, 5H) | 127-136 |
| Benzylic (C₆H₅CH ₂) | ~5.1 (s, 2H) | ~67 |
| Succinate (-CH ₂CH ₂-) | 2.6-2.8 (m, 4H) | 28-30 |
| Chloromethyl (-CH ₂Cl) | ~5.7 (s, 2H) | 65-70 |
| Carbonyl (-C =O) | N/A | 170-175 |
Note: These are predicted values based on typical chemical shifts for similar functional groups. Actual experimental values may vary depending on the solvent and other experimental conditions.
Mass Spectrometry (MS) for Accurate Molecular Weight Determination and Fragmentation Analysis
Mass spectrometry is a powerful technique for determining the molecular weight and investigating the fragmentation patterns of Benzyl (Chloromethyl) Succinate, which has a molecular weight of 256.68 g/mol . google.comyoutube.com In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 256.
The fragmentation of the molecule would likely proceed through the cleavage of the ester and ether linkages, as well as the loss of the chlorine atom. Key expected fragments would include:
Benzyl Cation: A prominent peak at m/z 91, corresponding to the stable tropylium (B1234903) cation ([C₇H₇]⁺), formed by the cleavage of the benzyl-oxygen bond.
Loss of Chloromethyl Group: A fragment corresponding to the loss of the chloromethyl group ([M - CH₂Cl]⁺).
Loss of Benzyl Group: A fragment resulting from the loss of the benzyl group ([M - C₇H₇]⁺).
Succinic Anhydride-related Fragments: Cleavage and rearrangement within the succinate moiety could lead to fragments related to succinic anhydride (B1165640) (m/z 100).
Chloromethyl Cation: A smaller peak corresponding to the chloromethyl cation ([CH₂Cl]⁺) at m/z 49 and 51 (due to the isotopic abundance of ³⁵Cl and ³⁷Cl).
A summary of the predicted key mass spectral fragments is provided below.
| Fragment Ion | Predicted m/z | Description |
| [C₁₂H₁₃ClO₄]⁺ | 256/258 | Molecular Ion (M⁺) |
| [C₇H₇]⁺ | 91 | Benzyl cation (Tropylium) |
| [C₁₁H₁₁O₄]⁺ | 207 | Loss of chloromethyl group |
| [C₅H₅ClO₄]⁺ | 165/167 | Loss of benzyl group |
| [C₄H₄O₃]⁺ | 100 | Succinic anhydride related fragment |
| [CH₂Cl]⁺ | 49/51 | Chloromethyl cation |
Note: The relative intensities of these peaks would depend on the ionization energy and the specific mass spectrometer used.
Infrared (IR) and Raman Spectroscopy for Functional Group Analysis and Vibrational Studies
Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by probing their vibrational modes.
Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by strong absorptions from the carbonyl groups and the C-O bonds of the esters.
C=O Stretching: A strong, sharp absorption band is expected in the region of 1730-1750 cm⁻¹ for the ester carbonyl groups. The presence of two ester groups might lead to a broadened or split peak.
C-O Stretching: Strong C-O stretching vibrations from the ester linkages would appear in the fingerprint region, typically between 1100-1300 cm⁻¹.
C-H Stretching: Aromatic C-H stretching vibrations would be observed just above 3000 cm⁻¹, while aliphatic C-H stretching from the succinate and benzyl methylene groups would appear just below 3000 cm⁻¹.
C-Cl Stretching: A moderate to weak absorption corresponding to the C-Cl stretching vibration of the chloromethyl group is expected in the range of 600-800 cm⁻¹.
Aromatic C=C Stretching: Benzene ring C=C stretching vibrations would be visible as a series of absorptions in the 1450-1600 cm⁻¹ region.
Raman Spectroscopy: Raman spectroscopy would provide complementary information, particularly for the non-polar bonds. The aromatic ring vibrations and the C-C backbone of the succinate moiety would be expected to show strong Raman signals.
The following table summarizes the expected key vibrational frequencies.
| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | 3030-3100 | 3030-3100 | Medium-Weak |
| Aliphatic C-H Stretch | 2850-2960 | 2850-2960 | Medium |
| C=O Stretch (Ester) | 1730-1750 | 1730-1750 | Strong (IR), Medium (Raman) |
| Aromatic C=C Stretch | 1450-1600 | 1450-1600 | Medium-Strong |
| C-O Stretch (Ester) | 1100-1300 | 1100-1300 | Strong (IR), Weak (Raman) |
| C-Cl Stretch | 600-800 | 600-800 | Medium-Weak |
X-ray Crystallography for Definitive Solid-State Structure Determination
X-ray crystallography provides the most definitive structural information for crystalline solids, including precise bond lengths, bond angles, and conformational details. To date, no public records of the single-crystal X-ray structure of this compound have been found.
Should a suitable single crystal be grown, X-ray diffraction analysis would unequivocally confirm the connectivity of the atoms and provide invaluable insight into the molecule's three-dimensional arrangement in the solid state. This would include the conformation of the succinate chain and the relative orientations of the benzyl and chloromethyl ester groups. Such data is crucial for understanding intermolecular interactions and packing in the crystal lattice.
Advanced Chromatographic Techniques for Purity Assessment and Isolation of Related Compounds
Chromatographic methods are essential for assessing the purity of this compound and for the separation and isolation of any related impurities or by-products from its synthesis.
Gas Chromatography (GC): Given its likely volatility, GC would be a suitable technique for purity analysis. A non-polar capillary column, such as one with a 5% phenyl methyl siloxane stationary phase, would likely provide good separation. justia.com When coupled with a mass spectrometer (GC-MS), this method would allow for the simultaneous separation and identification of volatile impurities. For instance, potential impurities from the synthesis could include benzyl alcohol, benzyl succinate, and succinic acid, which could be identified after appropriate derivatization. youtube.com
High-Performance Liquid Chromatography (HPLC): HPLC is another powerful tool for the analysis and purification of this compound. A reversed-phase HPLC method, using a C18 column with a gradient elution of water and a polar organic solvent like acetonitrile (B52724) or methanol, would be a standard starting point for analysis. A UV detector set to a wavelength around 254 nm would be suitable for detecting the aromatic benzyl group. This technique would be particularly useful for separating non-volatile impurities or degradation products.
The choice of chromatographic conditions would depend on the specific impurities expected and the desired level of separation.
| Technique | Stationary Phase (Example) | Mobile Phase/Carrier Gas (Example) | Detection Method | Application |
| GC | 5% Phenyl methyl siloxane | Helium | Flame Ionization (FID) or Mass Spectrometry (MS) | Purity assessment, analysis of volatile impurities |
| HPLC | C18 | Water/Acetonitrile gradient | UV (e.g., 254 nm) or Mass Spectrometry (MS) | Purity assessment, analysis of non-volatile impurities, preparative isolation |
Computational Chemistry and Molecular Modeling of Benzyl Chloromethyl Succinate
Quantum Chemical Calculations for Electronic Structure, Reactivity, and Spectroscopic Properties
Quantum chemical calculations, based on the principles of quantum mechanics, are fundamental to understanding the intrinsic properties of a molecule. nih.gov Methods like Density Functional Theory (DFT) are commonly used to predict a molecule's geometry, electronic distribution, and spectroscopic signatures. epstem.net
For Benzyl (B1604629) (Chloromethyl) Succinate (B1194679), these calculations could determine key parameters such as bond lengths, bond angles, and dihedral angles, revealing the most stable three-dimensional structure. The distribution of electron density, visualized through molecular orbital plots like the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), would highlight regions of the molecule that are electron-rich or electron-poor. This information is crucial for predicting reactivity, as the HOMO and LUMO are key players in chemical reactions.
Furthermore, quantum chemical calculations can simulate spectroscopic data. For instance, theoretical Infrared (IR) spectra can be calculated to identify characteristic vibrational frequencies corresponding to specific functional groups within the molecule. nih.gov Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be predicted to aid in the structural elucidation and confirmation of the compound. epstem.net
Table 1: Hypothetical Calculated Properties for Benzyl (Chloromethyl) Succinate This table is illustrative and based on general principles of quantum chemical calculations, as specific published data for this molecule is not available.
| Property | Predicted Value/Information | Method |
|---|---|---|
| Optimized Geometry | Bond lengths, angles, dihedrals | DFT (e.g., B3LYP/6-31G*) |
| HOMO Energy | Value in eV | DFT |
| LUMO Energy | Value in eV | DFT |
| HOMO-LUMO Gap | Energy difference in eV | DFT |
| Dipole Moment | Value in Debye | DFT |
| Simulated IR Frequencies | Wavenumbers (cm⁻¹) for C=O, C-O, C-Cl stretches | DFT |
| Simulated ¹H NMR Shifts | Chemical shifts (ppm) for aromatic, benzyl, succinate protons | GIAO method |
Molecular Dynamics Simulations of this compound in Simulated Biological Environments
Molecular dynamics (MD) simulations provide a way to observe the motion of atoms and molecules over time, offering a dynamic picture of molecular behavior. rsc.org Simulating this compound in environments that mimic biological systems, such as a water box or a lipid bilayer, could reveal how the molecule interacts with its surroundings. um.es
An MD simulation would track the trajectory of the succinate derivative, showing its conformational changes, diffusion, and orientation within the simulated environment. For example, in an aqueous environment, the simulation could illustrate how water molecules arrange themselves around the ester and chloromethyl groups. If placed in a simulated cell membrane, MD could predict whether the molecule partitions into the hydrophobic core or stays at the lipid-water interface, providing clues about its potential to cross biological membranes. um.es These simulations are crucial for understanding the initial physical interactions that precede any biological activity.
In Silico Docking Studies with Potential Biological Targets for Prodrug Forms
Given that this compound has been noted for its cytotoxic properties, it could be considered a lead compound or a prodrug. smolecule.com In silico molecular docking is a computational technique used to predict the preferred binding orientation of one molecule to a second when they form a stable complex. nih.gov This method is widely used in drug discovery to screen for potential interactions between a small molecule and a protein target. nih.gov
For this compound, docking studies would involve selecting potential protein targets that are relevant to cancer pathways. The succinate molecule would then be computationally "docked" into the active site of these proteins. The results would be scored based on the predicted binding affinity and would show the specific interactions, such as hydrogen bonds or hydrophobic interactions, between the molecule and the protein's amino acid residues. nih.gov These studies could hypothesize a mechanism of action and guide the design of more potent and selective analogs.
Table 2: Illustrative Example of a Docking Study Output This table represents a hypothetical outcome of a docking study, as specific research on this compound is not publicly available.
| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues | Type of Interaction |
|---|---|---|---|
| Protein Kinase X | -8.5 | Lys72, Asp184 | Hydrogen Bond |
| Leu130, Val80 | Hydrophobic | ||
| Apoptosis Regulator Y | -7.9 | Arg273, Ser241 | Hydrogen Bond, Pi-Cation |
Prediction of Reaction Pathways and Transition States for Chemical Transformations
Computational chemistry can be used to map out the energetic landscape of a chemical reaction, identifying the most likely pathways and the high-energy transition states that must be overcome. For this compound, this could be particularly insightful for understanding its stability and reactivity.
One key transformation to study would be the hydrolysis of the ester bonds or the reaction of the chloromethyl group, which is a reactive alkylating agent. orgsyn.org By calculating the energy profiles for these potential reactions, researchers can determine the activation energies required. This information helps to predict the compound's half-life under different conditions (e.g., neutral vs. acidic pH) and to understand how it might react with biological nucleophiles, a common mechanism for alkylating agents. Identifying the structure of the transition states provides a deeper understanding of the reaction mechanism at a molecular level.
Comprehensive Conformational Analysis and Energy Landscape Mapping
Molecules with rotatable bonds, like this compound, can exist in multiple three-dimensional shapes, or conformations. A comprehensive conformational analysis aims to identify all stable conformers and map their relative energies.
By systematically rotating the single bonds in the molecule (e.g., the C-C bonds in the succinate backbone and the bonds connecting the benzyl and chloromethyl groups), a potential energy surface can be generated. This "map" shows the low-energy valleys corresponding to stable conformations and the higher-energy hills that represent the barriers to rotation. Understanding the conformational preferences of this compound is important because the specific shape of the molecule can significantly influence its ability to bind to a biological target. The lowest-energy conformation is not always the one that is active; sometimes, a higher-energy conformer is responsible for biological effects.
Pharmacological and Biological Research Contexts of Benzyl Chloromethyl Succinate As a Precursor or Scaffold
Investigation of Cellular Uptake Mechanisms for Prodrugs Derived from Benzyl (B1604629) (Chloromethyl) Succinate (B1194679)
A primary motivation for using a succinate linker derived from a precursor like benzyl (chloromethyl) succinate is to improve a drug's ability to enter cells. The cellular uptake of such prodrugs is a critical area of investigation. Generally, the succinate ester mask increases the lipophilicity of a polar drug, facilitating its passage across the lipid bilayer of cell membranes.
One common strategy to enhance cellular uptake is the use of ester prodrugs to mask charged carboxylate groups. This allows the molecule to passively diffuse through lipid membranes. researchgate.net For instance, in the case of malonate, a competitive inhibitor of succinate dehydrogenase, ester prodrugs are used to enable its entry into cells. researchgate.netnih.gov Once inside, intracellular enzymes cleave the ester bonds, releasing the active drug. researchgate.net
The efficiency of cellular uptake can be evaluated using various in vitro models. Caco-2 cells, a human colon adenocarcinoma cell line that differentiates to form a polarized monolayer with many characteristics of the intestinal epithelium, are frequently used. nih.govnih.govmdpi.com Studies with amino acid ester prodrugs in Caco-2 cells overexpressing peptide transporters have shown that such modifications can significantly enhance cellular uptake compared to the parent drug. nih.gov Similarly, the permeability of oxytocin (B344502) prodrugs was assessed using both parallel artificial membrane permeability assays (PAMPA) and Caco-2 cell models, demonstrating that masking hydrophilic charges with lipophilic groups can significantly improve membrane transport. mdpi.com
Furthermore, the stability and release kinetics of these prodrugs are crucial factors. For example, curcumin (B1669340) diethyl disuccinate, a prodrug of curcumin, was found to be significantly more stable than the parent compound in phosphate (B84403) buffer and was ableto release curcumin in human plasma. nih.gov
Intracellular Biotransformation Pathways and Metabolite Profiling of this compound Derivatives
Once a prodrug derived from a this compound scaffold enters a cell, it must be converted into its active form. This biotransformation is a key step in its mechanism of action. The primary pathway for the activation of succinate ester prodrugs is enzymatic hydrolysis by intracellular esterases. researchgate.net
The process of biotransformation can be studied through metabolite profiling. In the edible mushroom Ischnoderma resinosum, the biosynthesis of benzylic derivatives was elucidated using isotope incubation studies and gas chromatography-mass spectrometry (GC-MS). These studies revealed a metabolic pathway involving hydroxylation and methylation of benzyl alcohol and benzoic acid. researchgate.net
For succinate prodrugs, the intended biotransformation is the cleavage of the ester bond linking the succinate to the parent drug. This releases the active drug and succinic acid, a natural intermediate in the Krebs cycle, which is generally considered safe. nih.gov The hydrolysis of these prodrugs often follows pseudo-first-order kinetics. nih.gov
The rate of hydrolysis can be "tuned" by modifying the ester group. For example, diacetoxymethyl malonate (MAM) was found to be a more potent prodrug than dimethyl malonate (DMM) because it is hydrolyzed more rapidly by intracellular esterases, leading to a faster release of the active malonate. nih.govcam.ac.uk This rapid hydrolysis is crucial for therapeutic applications where a quick onset of action is required, such as in ischemia-reperfusion injury. nih.govcam.ac.uk
The cleavage of the benzyl ester protecting group is also an important consideration. While benzyl esters are generally stable, they can be cleaved by various chemical methods, and their stability can be influenced by substituents on the phenyl ring. dal.cathieme-connect.deorganic-chemistry.org In a biological context, the cleavage of benzyl esters can be catalyzed by enzymes. For example, carnitine benzyl esters have been synthesized as potential prodrugs with the expectation that they will be converted to the biologically active carboxylic acid in the body. researchgate.net
Receptor Binding and Ligand-Target Interaction Studies of Biotransformed Compounds
After biotransformation, the released active drug must interact with its molecular target to exert a pharmacological effect. Receptor binding and ligand-target interaction studies are essential to confirm that the biotransformed compound retains the desired activity.
For instance, a study on benzyl derivatives isolated from the fungus Eurotium repens evaluated their binding affinity for human opioid and cannabinoid receptors. These studies are typically conducted using high-throughput screening with receptor binding assays. The results showed that several of the isolated benzyl derivatives had a good affinity for these receptors, suggesting their potential as novel drug leads for conditions like neuropathic pain. nih.gov
In the context of succinate-related research, succinate itself can act as a signaling molecule by binding to the G protein-coupled receptor 91 (GPR91), also known as the succinate receptor 1 (SUCNR1). researchgate.net The activation of this receptor by succinate has been implicated in various physiological and pathological processes, including inflammation and blood pressure regulation. Therefore, for a prodrug that releases succinate as a byproduct, it is also relevant to consider the potential effects of the released succinate on this receptor.
The following table summarizes the binding affinities of some benzyl derivatives for human opioid and cannabinoid receptors, as an example of the data generated in such studies.
| Compound | δ Opioid Receptor Binding Affinity (%) | κ Opioid Receptor Binding Affinity (%) | μ Opioid Receptor Binding Affinity (%) | CB1 Cannabinoid Receptor Binding Affinity (%) | CB2 Cannabinoid Receptor Binding Affinity (%) |
| 1 | 62 | <40 | <40 | 58 | 42 |
| 2 | 43 | <40 | <40 | <40 | <40 |
| 3 | 64 | 45 | <40 | 66 | 45 |
| 4 | 56 | <40 | <40 | 55 | <40 |
| 6 | 48 | <40 | <40 | 45 | <40 |
| Data from a study on benzyl derivatives from Eurotium repens, tested at a concentration of 10 μM. nih.gov |
Mechanistic Studies of Biological Activity for Related Compounds
Understanding the mechanism through which a compound exerts its biological activity is a fundamental goal of pharmacological research. For compounds derived from a this compound scaffold, mechanistic studies would focus on the actions of the released active drug.
An example of such mechanistic work can be seen in studies of succinate dehydrogenase (SDH) inhibitors. SDH is a key enzyme in both the Krebs cycle and the electron transport chain. During ischemia, succinate accumulates, and its rapid oxidation by SDH upon reperfusion is a major driver of reactive oxygen species (ROS) production and subsequent tissue injury. nih.govcam.ac.uk Malonate, a competitive inhibitor of SDH, can mitigate this damage. Prodrugs of malonate, such as dimethyl malonate (DMM) and diacetoxymethyl malonate (MAM), have been developed to deliver malonate into cells and protect against ischemia-reperfusion injury. nih.govcam.ac.uk Mechanistic studies in this area involve assessing mitochondrial respiration, ROS production, and the levels of metabolic intermediates like succinate. nih.govplos.org
In a different context, mechanistic studies on gold(III) complexes with N6-benzyladenine derivatives revealed that while they had negligible in vitro cytotoxicity and anti-inflammatory activity, they showed significant anti-inflammatory effects in vivo. This suggests that the in vivo environment, possibly through metabolic activation or by influencing different pathways, is crucial for their activity. cam.ac.uk
Exploration of In Vitro and In Vivo Biological Impact and Pathways
The ultimate goal of developing prodrugs from a scaffold like this compound is to achieve a desired biological effect in a living system. This is assessed through a combination of in vitro and in vivo studies.
In vitro studies often use cell lines to evaluate the biological impact of a compound. For example, the anti-colon cancer activity of succinate prodrugs of curcuminoids was evaluated using Caco-2 cells. The IC50 values (the concentration of a drug that is required for 50% inhibition in vitro) of the prodrugs were determined and compared to those of the parent compounds. nih.gov In another study, cell-permeable succinate prodrugs were shown to rescue mitochondrial respiration in cellular models of acetaminophen (B1664979) overdose. plos.org
The following table presents the in vitro cytotoxicity of curcuminoid-succinate prodrugs against Caco-2 cells.
| Compound | Parent Curcuminoid | R | IC50 (μM) |
| 1 | Curcumin | H | 4.9 ± 0.3 |
| 2 | Bisdesmethoxycurcumin | H | 3.3 ± 0.2 |
| 3 | Desmethoxycurcumin | H | 4.4 ± 0.1 |
| 4 | Curcumin monomethyl monosuccinate | CH3 | 4.5 ± 0.5 |
| 5 | Curcumin diethyl disuccinate | C2H5 | 1.8 ± 0.2 |
| 6 | Bisdesmethoxycurcumin monomethyl monosuccinate | CH3 | 3.5 ± 0.1 |
| 7 | Bisdesmethoxycurcumin diethyl disuccinate | C2H5 | 3.1 ± 0.2 |
| 8 | Desmethoxycurcumin monomethyl monosuccinate | CH3 | 4.2 ± 0.6 |
| 9 | Desmethoxycurcumin diethyl disuccinate | C2H5 | 9.6 ± 0.8 |
| Data from a study on the synthesis and biological evaluation of succinate prodrugs of curcuminoids. nih.gov |
In vivo studies are essential to confirm the efficacy of a prodrug in a whole organism. For example, the anti-inflammatory effects of gold(III) complexes with N6-benzyladenine derivatives were tested in vivo using a carrageenan-induced hind paw edema model in rats. The results demonstrated that these complexes had significant anti-inflammatory activity, comparable to the established drug Indomethacin. cam.ac.uk Similarly, the rapidly hydrolyzed malonate prodrug MAM was shown to be protective against cardiac ischemia-reperfusion injury in a mouse model of acute myocardial infarction. nih.gov
These studies highlight the potential of using precursors like this compound to develop prodrugs that can effectively deliver therapeutic agents to their targets and exert a beneficial biological impact.
Future Research Directions and Translational Perspectives for Benzyl Chloromethyl Succinate
Development of Next-Generation Prodrugs and Advanced Drug Delivery Systems based on Succinate (B1194679) Esters
The ester functional group is a cornerstone of prodrug design, enabling chemists to modify a drug's physicochemical properties to enhance its delivery and efficacy. Ester prodrugs are typically inactive compounds that undergo enzymatic or chemical hydrolysis in the body to release the active parent drug. scirp.orgnih.gov This strategy can improve solubility, increase membrane permeability, and provide controlled or targeted drug release. scirp.org
Succinate esters, in particular, have emerged as versatile promoieties in advanced drug delivery. Their utility is demonstrated in various systems, from improving the aqueous solubility of poorly soluble drugs to acting as linkers in complex drug-polymer conjugates. scirp.orgnih.gov For instance, succinyl chitosan (B1678972) has been explored as a nanocarrier for antibiotics, forming negatively charged nanoparticles suitable for targeted delivery and reduced systemic toxicity. mdpi.com Research into malonate esters, structurally similar to succinates, has shown that modifying the ester group can significantly alter the rate of hydrolysis and intracellular delivery of the active agent, which is critical for therapeutic efficacy in time-sensitive conditions like cardiac ischemia-reperfusion injury. nih.gov
Future research on Benzyl (B1604629) (Chloromethyl) Succinate could explore its potential as a bifunctional linker in prodrug design. The succinate ester portion could be hydrolyzed by ubiquitous esterases, while the reactive chloromethyl group offers a site for conjugation to a parent drug molecule. The benzyl group, in turn, influences the compound's lipophilicity, which could be tuned to optimize transport across biological membranes.
Table 1: Strategies for Next-Generation Prodrugs using Ester Moieties
| Prodrug Strategy | Key Feature | Example Application | Potential Role for Benzyl (Chloromethyl) Succinate |
| Solubility Enhancement | Introduction of ionizable groups like succinate or phosphate (B84403). scirp.org | Parenteral formulations of poorly water-soluble drugs. | The succinate moiety could be used to create a more soluble derivative of a hydrophobic drug. |
| Controlled Release | Tuning the steric and electronic properties of the ester to control hydrolysis rate. nih.gov | Once-daily dosing formulations, minimizing peak-trough fluctuations. | The benzyl ester offers a specific lipophilicity and hydrolysis profile that could be optimized. |
| Targeted Delivery | Conjugation to targeting ligands or polymers that accumulate in specific tissues (e.g., tumors via the EPR effect). mdpi.comnih.gov | Cancer chemotherapy with reduced side effects. | The chloromethyl group provides a reactive handle for covalent attachment to targeting systems. |
| Dual-Action Prodrugs | A single molecule that releases two different active agents. | Combination therapy from a single chemical entity. | Could potentially be designed to release an active drug (attached via the chloromethyl group) and succinate as a metabolic substrate. |
Potential Applications of this compound in Advanced Material Science and Polymer Chemistry
Succinate esters are fundamental building blocks for biodegradable polymers, most notably Poly(butylene succinate) (PBS). matec-conferences.org PBS is recognized as a promising environmentally friendly alternative to conventional plastics due to its biodegradability, mechanical strength, and thermal resistance. matec-conferences.org The properties of succinate-based polyesters can be precisely controlled through copolymerization. For example, incorporating 2-methylsuccinate into the PBS backbone alters the polymer's crystallinity and modulates its degradation rate, making it suitable for applications like the sustained release of agricultural agents. mdpi.comresearchgate.net
The unique structure of this compound offers intriguing possibilities as a monomer or modifying agent in polymer chemistry. The presence of two distinct ester groups (benzyl and methyl) and a reactive chloro-functional group makes it a versatile precursor. The chloromethyl group, in particular, is a well-known reactive handle that can be used for:
Initiating Polymerization: It can serve as an initiation site for certain types of polymerization reactions.
Post-Polymerization Modification: In a polymer chain, this group would provide a reactive site for grafting other molecules, thereby functionalizing the polymer surface or bulk material. This is analogous to how surfaces are modified with initiator-bearing molecules like 2-bromoisobutyryl bromide for "grafting-from" polymerizations to create polymer brushes for biomedical applications. acs.org
Cross-linking: The reactive group could be used to form cross-links between polymer chains, enhancing mechanical properties and thermal stability.
Future research could focus on the polymerization of this compound with diols to create novel functional polyesters. The resulting polymers would carry a reactive chloromethyl group on each repeating unit, creating a highly functionalized material. Subsequent reactions could attach bioactive molecules, fluorophores for sensing applications, or moieties that alter surface properties like hydrophilicity.
Green Chemistry Innovations and Sustainable Synthetic Methodologies for Halogenated Esters
The synthesis of specialty chemicals like halogenated esters traditionally relies on methods that may involve hazardous solvents, harsh reagents, and significant energy consumption. Green chemistry principles aim to mitigate these issues by designing more sustainable and environmentally benign synthetic routes. nih.gov
For a molecule like this compound, synthesis would typically involve esterification and halogenation steps. Innovations in green chemistry offer cleaner alternatives for these transformations:
Greener Solvents: Traditional esterification is often performed in hazardous chlorinated or amide solvents. Research has shown that solvents like acetonitrile (B52724) can be a greener and effective alternative for common reactions like the Steglich esterification, often eliminating the need for chromatographic purification. nih.gov
Catalysis: Enzymatic catalysis, using enzymes such as Candida antarctica lipase (B570770) B, allows for esterification under mild conditions, reducing energy use and byproduct formation. nih.gov For halogenation, moving away from harsh reagents towards more controlled methods is a key goal.
Energy Efficiency: Microwave-assisted synthesis has become a popular green chemistry technique, dramatically reducing reaction times from hours to minutes and often increasing yields. mdpi.com This approach is applicable to a wide range of organic reactions, including ester synthesis.
Future work should aim to develop a fully sustainable synthesis for this compound and related halogenated esters. This could involve an enzymatic or chemo-enzymatic route, the use of bio-based solvents, and energy-efficient technologies like continuous flow processing, which can be integrated with microwave heating or photochemistry for enhanced efficiency and safety. mdpi.com
Table 2: Comparison of Traditional vs. Green Synthetic Approaches for Halogenated Esters
| Synthesis Step | Traditional Method | Green Chemistry Alternative | Benefit |
| Esterification | High temperature, strong acid catalyst, hazardous solvents (e.g., Toluene, DMF). | Enzymatic catalysis (e.g., Lipase) nih.gov, greener solvents (e.g., Acetonitrile) nih.gov, microwave-assisted heating. mdpi.com | Milder conditions, reduced energy, less hazardous waste, higher selectivity. |
| Halogenation | Use of harsh chlorinating agents (e.g., thionyl chloride followed by alcoholysis). | More targeted reagents, potentially enzymatic halogenation or flow chemistry for better control of hazardous intermediates. | Improved safety, reduced byproducts, higher atom economy. |
| Purification | Column chromatography using large volumes of organic solvents. | Extraction and wash sequences with greener solvents, crystallization. nih.gov | Drastic reduction in solvent waste, lower cost. |
Emerging Methodologies for Mechanistic Elucidation of Succinate Ester Transformations
A deep understanding of reaction mechanisms is crucial for optimizing chemical transformations and designing new functional molecules. For succinate esters like this compound, key transformations include their synthesis (esterification) and their reaction (e.g., hydrolysis, polymerization). Emerging methodologies provide powerful tools to probe these mechanisms in unprecedented detail.
Kinetic and Thermodynamic Modeling: Detailed experimental studies of reaction kinetics, such as the esterification of succinic acid with alcohols, can be used to develop robust pseudohomogeneous models. acs.org These models are invaluable for designing and simulating industrial-scale processes like reactive distillation. acs.org Thermodynamic studies, which measure how the equilibrium constant of a reaction is affected by factors like concentration and temperature, can be combined with predictive models like PC-SAFT to determine fundamental thermodynamic data and optimize reaction conditions. nih.gov
Advanced Analytical Techniques: High-Performance Liquid Chromatography (HPLC) is a critical tool for monitoring the progress of reactions involving succinates. For example, it has been used to analyze the formation of succinyl-CoA from succinate in biological systems, allowing for precise quantification of reactants and products over time. researchgate.net
Computational Chemistry: Density Functional Theory (DFT) and other computational methods have become indispensable for elucidating complex reaction pathways. These in silico studies can map out potential energy surfaces, identify transition states, and explain observed chemo- and regioselectivity. acs.org For instance, computational studies on photoredox catalysis have been used to calculate the energy profiles of reactions involving oxime esters, explaining how an excited-state photocatalyst initiates the reaction. acs.org Such methods could be applied to this compound to model its reactivity, particularly at the chloromethyl site, and to predict its behavior in polymerization or conjugation reactions.
Integration of Artificial Intelligence and Machine Learning in Compound Design and Optimization Strategies
Artificial intelligence (AI) and machine learning (ML) are revolutionizing the chemical and pharmaceutical sciences by accelerating the discovery and development of new molecules. nih.govnih.gov These computational tools can analyze vast datasets to identify patterns and make predictions that are beyond the scope of human intuition, significantly shortening development timelines and reducing costs. researchgate.netyoutube.com
For a compound class represented by this compound, AI/ML offers several future research avenues:
De Novo Design: ML models can be trained on large libraries of existing molecules to generate novel chemical structures with desired properties. This could be used to design new succinate-based prodrugs with optimized hydrolysis rates, solubility, and predicted low toxicity. researchgate.net
Property Prediction: AI can predict key properties such as ADMET (absorption, distribution, metabolism, excretion, and toxicity) for novel compounds before they are ever synthesized. researchgate.net This allows researchers to prioritize the most promising candidates and avoid costly late-stage failures.
Reaction Optimization and Prediction: ML algorithms can predict the outcomes of chemical reactions, identify optimal reaction conditions (temperature, solvent, catalyst), and even suggest novel synthetic routes. For example, ML has been coupled with mass spectrometry to automate the characterization of complex mixtures and predict how compounds will react, streamlining a critical step in drug discovery. labmanager.com
High-Throughput Virtual Screening: AI/ML methods are integral to high-throughput virtual screening, where massive compound libraries are computationally evaluated to identify promising "hit" compounds for a specific biological target. nih.gov
Future research could involve creating a focused virtual library of this compound derivatives and using ML models to screen for candidates with high potential as polymer precursors or prodrug linkers. This data-driven approach would significantly enhance the efficiency of the discovery and optimization process.
Table 3: Applications of AI/ML in the Development of Succinate Ester-Based Compounds
| Application Area | AI/ML Tool/Technique | Objective |
| Drug Discovery | Deep Learning, Neural Networks | Predict bioactivity and toxicity of new prodrug designs. nih.gov |
| Compound Design | Generative Adversarial Networks (GANs) | Design novel succinate esters with optimized physicochemical properties. |
| Synthesis Planning | Retrosynthesis Algorithms | Propose efficient and sustainable synthetic routes for complex halogenated esters. |
| Process Optimization | Bayesian Optimization, Regression Models | Predict optimal reaction conditions (yield, selectivity) with minimal experimental effort. |
| Materials Science | Machine Learning Models | Predict the mechanical and thermal properties of new succinate-based polymers. |
Q & A
Basic Research Questions
Q. What are the standard methods for synthesizing benzyl chloride derivatives, and how can purity be optimized during synthesis?
- Benzyl chloride is typically synthesized via chlorination of toluene under controlled conditions. Purity optimization involves fractional distillation to separate byproducts like benzaldehyde or dibenzyl ether . For derivatives such as benzyl cinnamate, esterification of benzyl chloride with cinnamic acid under acidic catalysis is common, followed by recrystallization to enhance purity . Analytical validation using NMR or HPLC is critical to confirm structural integrity .
Q. Which analytical techniques are most effective for characterizing benzyl chloride and its stability in solution?
- HPLC with UV detection is recommended for quantifying benzyl chloride in mixtures, using a C18 column and acetonitrile/water mobile phase. Retention time and peak area ratios help identify impurities like benzyl alcohol or benzaldehyde . NMR spectroscopy (¹H/¹³C) provides structural confirmation, with characteristic peaks for the chloromethyl group (δ ~4.6 ppm for ¹H) . Stability studies should include pH-dependent degradation assays, as benzyl chloride hydrolyzes rapidly in aqueous alkaline conditions .
Q. What safety protocols are essential for handling benzyl chloride in laboratory settings?
- Due to its acute toxicity (Category 4 inhalation/oral) and carcinogenic potential (IARC Class 1B), handling requires:
- Ventilation : Use fume hoods to limit vapor exposure .
- PPE : Nitrile gloves, goggles, and lab coats to prevent skin/eye contact .
- Storage : In airtight containers at 2–8°C, away from oxidizers .
- Spill management : Neutralize with sodium bicarbonate and adsorb using vermiculite .
Advanced Research Questions
Q. How do substituent effects influence the reaction kinetics of benzyl chloride with nucleophiles like aniline?
- A kinetic study in ethanol demonstrated that electron-donating groups on the aniline ring (e.g., -NH₂) accelerate nucleophilic substitution by stabilizing the transition state. The rate-determining step involves the formation of a carbocation intermediate, with leaving group ability (Cl⁻) playing a critical role . Data fitting to the Eyring equation revealed a negative entropy of activation (ΔS‡ = -45 J/mol·K), suggesting a highly ordered transition state .
Q. How does benzyl chloride’s stability vary under different experimental conditions, and how can degradation products be mitigated?
- Thermal stability : Decomposition occurs above 102°C, producing HCl and toluene .
- pH sensitivity : Hydrolysis to benzyl alcohol is rapid at pH > 8, with a half-life of <1 hour. Acidic conditions (pH < 3) slow degradation, making them preferable for long-term storage .
- Mitigation strategies : Add stabilizers like propylene oxide (0.25%) to inhibit polymerization .
Q. How can researchers resolve contradictions in toxicity data for benzyl chloride across literature sources?
- Discrepancies arise from differing experimental models (e.g., rodent vs. in vitro assays) and exposure durations. For example, IARC classifies benzyl chloride as a Group 1B carcinogen based on forestomach tumors in rats, while some studies report negligible mutagenicity in bacterial assays . To reconcile
- Conduct dose-response studies across multiple models.
- Use omics approaches (e.g., transcriptomics) to identify mechanistic pathways .
- Validate findings against epidemiological data, though human studies are limited due to occupational exposure controls .
Methodological Guidance
- Experimental Design : For kinetic studies, use pseudo-first-order conditions with excess nucleophile to isolate benzyl chloride’s reactivity .
- Data Validation : Cross-reference HPLC results with GC-MS to confirm impurity profiles .
- Ecotoxicity Gaps : While benzyl chloride’s aquatic toxicity is classified as Acute/Chronic 1 , limited data exist on long-term ecological impacts. Researchers should prioritize OECD 209 respirometry tests for biodegradability assessment.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
